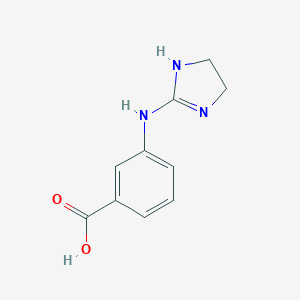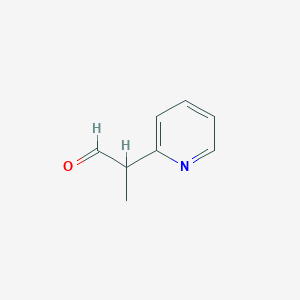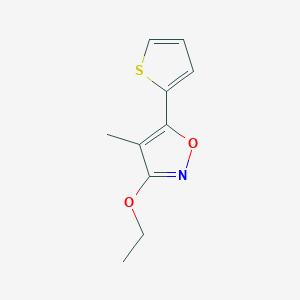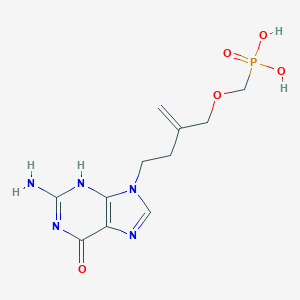![molecular formula C8H12N4O B066087 N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide CAS No. 160205-16-3](/img/structure/B66087.png)
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide, also known as DT-010, is a novel compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action. In
Wirkmechanismus
The exact mechanism of action of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide is not fully understood, but it is thought to act on the GABAergic system. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects in neurodegenerative diseases.
Biochemische Und Physiologische Effekte
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, as well as inhibit the activity of acetylcholinesterase. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, as well as neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its mechanism of action and physiological effects have been well-studied. It has potential applications in a variety of fields, particularly in neuroscience research. However, there are also some limitations to using N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide in lab experiments. Its effects may vary depending on the species and strain of animal used, and more research is needed to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its neuroprotective effects and to determine its potential as a therapeutic agent. Another area of interest is its anxiolytic and antidepressant effects, and its potential as a treatment for anxiety and depression. Finally, more research is needed to fully understand the mechanism of action of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide and its effects on the GABAergic system and acetylcholinesterase.
Synthesemethoden
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with ethyl isocyanate, followed by treatment with hydrazine hydrate. Another method involves the reaction of 3,5-dimethylpyrazole with ethyl isocyanate, followed by treatment with thiosemicarbazide. The yield of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide using these methods is typically around 50-70%.
Wissenschaftliche Forschungsanwendungen
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
CAS-Nummer |
160205-16-3 |
|---|---|
Produktname |
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide |
Molekularformel |
C8H12N4O |
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
N,3-dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-5-10-11-7-4-3-6(12(5)7)8(13)9-2/h6H,3-4H2,1-2H3,(H,9,13) |
InChI-Schlüssel |
OILWXMIIXSYHFO-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C(CC2)C(=O)NC |
Kanonische SMILES |
CC1=NN=C2N1C(CC2)C(=O)NC |
Synonyme |
5H-Pyrrolo[2,1-c]-1,2,4-triazole-5-carboxamide,6,7-dihydro-N,3-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



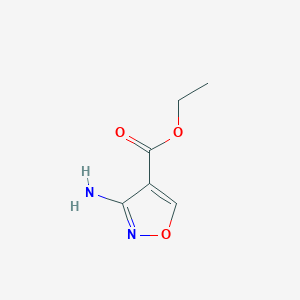
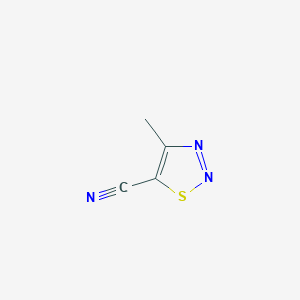
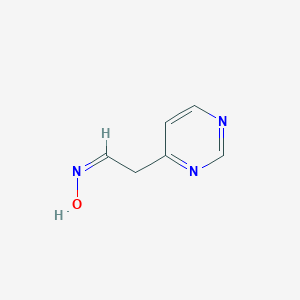
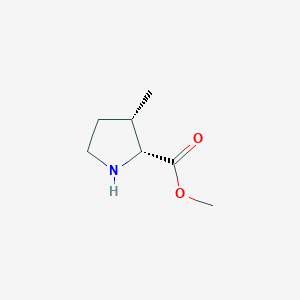
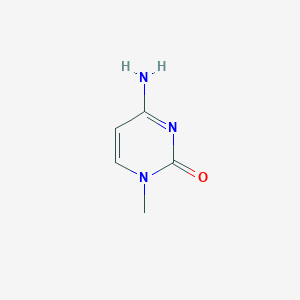

![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)

